Ethyl 3-bromo-5-hydroxybenzoate
Description
Contextual Significance in Advanced Organic Synthesis
The importance of Ethyl 3-bromo-5-hydroxybenzoate in advanced organic synthesis lies in the strategic placement of its three functional groups, which can be manipulated independently. The bromine atom serves as a key handle for carbon-carbon bond formation through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern synthesis for creating complex molecular skeletons from simpler precursors.
The hydroxyl (-OH) group provides a site for etherification or esterification, allowing for the introduction of diverse structural motifs. Furthermore, the ethyl ester group can be readily hydrolyzed to a carboxylic acid. chemicalbook.com This transformation is crucial for subsequent reactions like amidation to form amides or for altering the solubility and electronic properties of the molecule. The ability to perform selective modifications at these three positions makes this compound a highly adaptable building block for creating a library of derivatives for various research applications.
A typical synthesis for this compound involves the esterification of its precursor, 3-Bromo-5-hydroxybenzoic acid, with ethanol (B145695). chemsrc.com This foundational reaction highlights the accessibility of the compound for research purposes.
Historical Context of Related Halogenated Phenolic Esters
The study of halogenated phenolic compounds has a rich history, driven by their wide range of applications and intriguing chemical properties. Early work in the 19th and 20th centuries focused on the direct halogenation of phenols. boronmolecular.com Chemists faced significant challenges in controlling these reactions, particularly in achieving regioselectivity—the ability to add a halogen to a specific position on the aromatic ring. google.com Reactions of phenol (B47542) with bromine, for instance, could lead to a mixture of ortho-, para-, and multi-brominated products, necessitating difficult purification processes. lumenlearning.com
The development of synthetic organic chemistry brought more refined methods. The use of different solvents and brominating agents was explored to improve the selectivity of these reactions. google.com This foundational work paved the way for the reliable synthesis of specific isomers, like the precursors needed for compounds such as this compound.
Historically, halogenated phenols and their ester derivatives have been recognized for their utility. Patents from the mid-20th century describe their use in creating antimicrobial compositions and as components in the synthesis of polymers and herbicides. acs.org Beyond synthetic chemistry, halogenated phenolic compounds are also found in nature and as metabolites of persistent organic pollutants, making their study relevant to environmental and toxicological science. nih.govnih.gov
Current Research Landscape and Future Trajectories for the Compound
While this compound is a niche compound, its structural motifs are present in molecules at the forefront of medicinal chemistry and materials science. Substituted benzoic acid scaffolds, for example, are being investigated as inhibitors of anti-apoptotic proteins in cancer research. acs.org The precursor to the title compound, 3-Bromo-5-hydroxybenzoic acid, has been identified as an antibacterial agent, suggesting that its derivatives may also possess valuable biological activity. biosynth.com
Future research involving this compound is likely to capitalize on its multifunctional nature. Its potential as a scaffold for creating diverse molecular libraries makes it a candidate for drug discovery programs, particularly in the development of anticancer or antimicrobial agents. jchemrev.comnih.gov The strategic placement of the bromine, hydroxyl, and ester groups allows for systematic modifications to optimize biological activity and pharmacokinetic properties.
Furthermore, the push towards more sustainable and efficient chemical processes opens new avenues for its synthesis and application. ijisrt.com The use of biocatalysis and metabolic engineering to produce aromatic compounds from renewable feedstocks represents a significant future trend. nih.gov Innovations in catalytic reactions, such as C-H activation, could provide novel and more direct routes to functionalize such compounds, expanding their utility in creating complex, high-value molecules for pharmaceuticals and advanced materials. acs.orgresearchgate.net The integration of aromatic compounds in sustainable agriculture also points to broader applications for functionalized phenols in the future. researchgate.net
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 870673-35-1 | chemsrc.com |
| Molecular Formula | C9H9BrO3 | chemshuttle.com |
| Molecular Weight | 245.07 g/mol | chemshuttle.com |
| Purity | ≥95% | chemshuttle.com |
| Storage Temperature | 2-8 °C | chemshuttle.com |
Synthetic Precursors
| Compound Name | CAS Number | Role | Source |
| 3-Bromo-5-hydroxybenzoic acid | 140472-69-1 | Carboxylic acid precursor | chemsrc.combiosynth.comnih.gov |
| Ethanol | 64-17-5 | Esterifying agent | chemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHMYKMWYBHYSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470946 | |
| Record name | ethyl 3-bromo-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870673-35-1 | |
| Record name | ethyl 3-bromo-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 Bromo 5 Hydroxybenzoate
Established Synthetic Pathways and Precursors in Literature
The synthesis of Ethyl 3-bromo-5-hydroxybenzoate has been approached through various classical organic chemistry reactions. These methods often involve the functionalization of a pre-existing benzene (B151609) ring with the desired substituent groups.
A primary and straightforward method for synthesizing this compound is the direct esterification of 3-bromo-5-hydroxybenzoic acid. chemsrc.combiosynth.comnih.govsigmaaldrich.com This reaction, typically a Fischer esterification, involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst.
A common procedure involves dissolving 3-bromo-5-hydroxybenzoic acid in an excess of ethanol, which serves as both the reactant and the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by ethanol. The reaction mixture is typically heated under reflux to drive the equilibrium towards the formation of the ester.
An alternative approach for the esterification involves the use of thionyl chloride (SOCl₂). In a related synthesis of Ethyl 3-bromo-5-nitrobenzoate, 3-bromo-5-nitrobenzoic acid was treated with thionyl chloride in ethanol at 0°C, followed by heating. chemicalbook.com This method proceeds via the formation of an acyl chloride intermediate, which is highly reactive towards the alcohol, leading to high yields of the corresponding ester. chemicalbook.com A similar strategy can be applied for the synthesis of this compound.
Table 1: Esterification of 3-Bromo-5-substituted-benzoic Acid
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| 3-Bromo-5-nitrobenzoic acid | Ethanol, Thionyl Chloride (SOCl₂) | 0°C then 80°C, 4h | Ethyl 3-bromo-5-nitrobenzoate | 99% | chemicalbook.com |
| 3-Bromo-5-hydroxybenzoic acid | Ethanol, Sulfuric Acid (H₂SO₄) | Reflux | This compound | N/A |
Regioselective bromination is a key strategy for introducing a bromine atom at a specific position on the aromatic ring. In the context of this compound synthesis, this would typically involve the bromination of a precursor such as ethyl 3-hydroxybenzoate. The hydroxyl (-OH) and the ester (-COOEt) groups on the benzene ring direct the position of the incoming electrophile (Br+). The hydroxyl group is a strongly activating, ortho-, para-directing group, while the ethyl carboxylate group is a deactivating, meta-directing group.
For the synthesis of this compound, the bromine atom is introduced at a position that is meta to the ester group and ortho to the hydroxyl group. The directing effects of both substituents converge to favor substitution at the C5 position.
A common and effective reagent for such regioselective brominations is N-bromosuccinimide (NBS). nih.gov The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758), often at room temperature. nih.gov The selectivity of the bromination can be high, driven by the electronic properties of the substituents on the aromatic ring. nih.gov
Table 2: Example of Regioselective Bromination
| Substrate | Brominating Agent | Solvent | Conditions | Product | Reference |
| 3-hydroxybenzonitrile | N-bromosuccinimide (NBS) | Acetonitrile | 0°C to room temp, overnight | 2-bromo-5-hydroxybenzonitrile (73%), 2-bromo-3-hydroxybenzonitrile (B1289251) (18%) | nih.gov |
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy utilizes a directing group to position a metalating agent, typically an organolithium reagent, at an adjacent ortho position. The resulting aryl-metal species can then be quenched with an electrophile to introduce a new substituent.
In the context of phenolic systems, the hydroxyl group can act as a directing group. However, the acidic proton of the hydroxyl group must first be removed. For the synthesis of this compound, a potential DoM strategy could involve the protection of the hydroxyl group of a suitable precursor, followed by metalation and subsequent bromination.
Alternatively, research has shown that unprotected benzoic acids can undergo directed ortho-metalation. By treating an unprotected benzoic acid with a strong base like s-BuLi in the presence of TMEDA, deprotonation occurs selectively at the position ortho to the carboxylate group. organic-chemistry.org This lithiated intermediate can then react with a bromine source, such as Br₂, to introduce the bromine atom. This methodology offers a regioselective route to substituted benzoic acids that can then be esterified. organic-chemistry.org
Convergent synthesis involves the independent preparation of different fragments of a target molecule, which are then combined in the final steps. For a molecule like this compound, a convergent approach might not be the most common route due to the relative simplicity of the target. However, such a strategy could be envisioned.
Development of Novel and Sustainable Synthetic Routes
In line with the principles of green chemistry, there is ongoing research into developing more sustainable and efficient synthetic methods. This includes the use of catalytic systems to minimize waste and energy consumption.
Catalytic methods are being explored to improve the synthesis of esters like this compound. In the context of esterification, solid acid catalysts or heteropoly acids can replace traditional mineral acids like sulfuric acid. These catalysts can often be recovered and reused, reducing environmental impact.
For example, the synthesis of ethyl p-hydroxybenzoate has been successfully achieved using a Waugh-structure polyoxometalate catalyst, (NH₄)₆[MnMo₉O₃₂]·8H₂O. derpharmachemica.com This catalytic system demonstrated high yields and the potential for catalyst recycling. derpharmachemica.com Such catalytic approaches could be adapted for the esterification of 3-bromo-5-hydroxybenzoic acid, offering a more sustainable alternative to stoichiometric acid catalysis. The use of a water-carrying agent like methylbenzene can further drive the reaction to completion by removing the water by-product. derpharmachemica.com
Table 3: Catalytic Esterification of p-Hydroxybenzoic Acid
| Reactants | Catalyst | Conditions | Yield | Reference |
| p-Hydroxybenzoic acid, Ethanol | (NH₄)₆[MnMo₉O₃₂]·8H₂O | 2h, with methylbenzene as water-carrying agent | 96.3% | derpharmachemica.com |
Microwave-Assisted Reaction Conditions
The application of microwave irradiation has become a staple in modern organic synthesis for its ability to dramatically reduce reaction times and, in many cases, improve yields. In the context of synthesizing substituted benzoates like this compound, microwave-assisted conditions can be particularly advantageous for steps such as esterification or the introduction of substituents onto the aromatic ring.
Microwave heating promotes efficient and uniform energy transfer throughout the reaction mixture, which can overcome the activation energy barriers of reactions more effectively than conventional heating methods. nih.govnih.gov For instance, the esterification of 3-bromo-5-hydroxybenzoic acid with ethanol could be significantly accelerated under microwave irradiation, often in the presence of a catalytic amount of acid. While conventional reflux might take several hours, a microwave-assisted protocol could potentially achieve the same or higher conversion in a matter of minutes. nih.gov
Research on similar structures demonstrates that microwave-assisted synthesis is effective for various condensation reactions. The synthesis of 3-hydroxy-2-oxindoles, for example, saw reaction times decrease from hours to minutes with high yields when switching from conventional reflux to microwave activation. nih.gov These findings suggest that the synthesis of this compound would likely benefit from similar conditions, leading to rapid and efficient production. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Esterification (Hypothetical)
| Parameter | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Reaction Time | Several hours | 5-30 minutes |
| Temperature | Reflux (~78°C for ethanol) | 80-120°C (controlled) |
| Yield | Moderate to High | Often Higher |
| Energy Input | High and sustained | Lower and targeted |
Flow Chemistry Applications in Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages in terms of safety, scalability, and process control for chemical synthesis. For the preparation of this compound, a multi-step synthesis could be streamlined into a continuous process. Each step, such as bromination, esterification, or protection/deprotection, could be performed in a dedicated reactor module within the flow system.
Green Chemistry Principles in Compound Preparation
The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Key areas for applying these principles include:
Atom Economy : Choosing reaction pathways that incorporate the maximum number of atoms from the reactants into the final product. For example, addition reactions are preferable to substitution reactions that generate byproducts.
Use of Catalysts : Employing catalytic reagents in place of stoichiometric ones minimizes waste. Acid-catalyzed esterification is a classic example. The use of air as an oxidant with a cobalt acetate (B1210297) catalyst is another green approach seen in related industrial processes. acs.org
Safer Solvents : Whenever possible, replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. A synthesis route for a related compound, 3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile, highlights the use of water as a solvent for the bromination step to achieve excellent reaction and separation effects. google.com
Energy Efficiency : As discussed, microwave-assisted synthesis and flow chemistry can significantly reduce the energy required for a reaction compared to traditional batch processing with prolonged heating. nih.govacs.org
Chemo- and Regioselectivity Control in Synthesis
Controlling the specific placement and reaction of functional groups is paramount in the synthesis of highly substituted molecules like this compound.
Selective Functionalization of Aromatic Rings
Achieving the desired 1,3,5-substitution pattern on the benzene ring requires careful control of electrophilic aromatic substitution reactions. The directing effects of the substituents play a crucial role.
Starting from 3,5-dihydroxybenzoic acid, a direct bromination would likely lead to substitution at the 2, 4, or 6 positions due to the strong activating and ortho-, para-directing nature of the hydroxyl groups. A more controlled approach might involve starting with 3-hydroxybenzoic acid. The hydroxyl group is an activating ortho-, para-director, while the carboxylic acid (or its ethyl ester) is a deactivating meta-director.
A common strategy for achieving the desired regioselectivity is the bromination of the precursor 3-hydroxybenzoic acid or its ethyl ester. The hydroxyl group directs the incoming electrophile (bromine) to the positions ortho and para to it (positions 2, 4, and 6). However, the ester group at position 1 directs meta, to positions 3 and 5. The position between the two groups (position 4) is sterically hindered. Therefore, bromination often occurs at the positions least hindered and electronically favored. In some cases, brominating agents like N-Bromosuccinimide (NBS) can provide better regiocontrol compared to Br2. google.com The synthesis of related compounds often involves controlled electrophilic aromatic substitution where factors like temperature and solvent are optimized to achieve the desired isomer.
Protecting Group Strategies for Hydroxyl Functionality
The phenolic hydroxyl group is acidic and can interfere with certain reaction conditions, such as those involving strong bases or organometallic reagents. Therefore, it is often necessary to "protect" this group temporarily. jocpr.com
Common protecting groups for hydroxyls include ethers and silyl (B83357) ethers. highfine.com
Benzyl (B1604629) (Bn) ethers : These are stable under a wide range of conditions but can be easily removed by catalytic hydrogenolysis (e.g., H2, Pd/C), which would not affect the bromo or ester functionalities. highfine.com
Silyl ethers : Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are frequently used. They are introduced by reacting the phenol (B47542) with the corresponding silyl chloride in the presence of a base like imidazole. Their stability is tunable, and they are typically removed under acidic conditions or with a fluoride (B91410) source (e.g., TBAF), offering orthogonality to other protecting groups. highfine.comnumberanalytics.com
The choice of protecting group is critical and depends on the subsequent reaction steps planned for the synthesis. numberanalytics.com For example, if a Grignard reaction were planned, protecting the hydroxyl group would be essential to prevent it from quenching the Grignard reagent.
Table 2: Common Protecting Groups for the Hydroxyl Functionality
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |
|---|---|---|---|
| Benzyl | Bn | Benzyl bromide (BnBr), Base (e.g., NaH) | H₂, Pd/C |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl, Imidazole | H⁺ or Fluoride (e.g., TBAF) |
| Methoxymethyl | MOM | MOM-Cl, Base | Acidic conditions |
Data sourced from general organic chemistry principles. jocpr.comhighfine.com
Control of Esterification Selectivity
The synthesis requires the selective formation of an ethyl ester from the carboxylic acid without reacting with the phenolic hydroxyl group. Fischer-Speier esterification is a common method for this transformation. This reaction involves heating the carboxylic acid (3-bromo-5-hydroxybenzoic acid) in an excess of the alcohol (ethanol) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). chemicalbook.com
Under these acidic conditions, the carboxylic acid is readily protonated and undergoes nucleophilic attack by ethanol. The phenolic hydroxyl group is significantly less nucleophilic than ethanol and is also less likely to be esterified under these conditions, ensuring high selectivity for the formation of the desired ethyl ester. The reaction is typically driven to completion by removing the water formed as a byproduct or by using a large excess of ethanol.
Reactivity and Advanced Transformations of Ethyl 3 Bromo 5 Hydroxybenzoate
Reactions at the Aryl Halide Center
The carbon-bromine (C-Br) bond is a key reactive site on the Ethyl 3-bromo-5-hydroxybenzoate molecule, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is primarily achieved through palladium-catalyzed cross-coupling reactions, though other transformations are also mechanistically significant.
Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds at the site of the aryl halide. libretexts.org These reactions generally proceed via a common catalytic cycle and have become indispensable in modern organic synthesis. libretexts.org For a substrate like this compound, the aryl bromide is an excellent coupling partner.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for creating new C-C bonds to form biaryl compounds or to introduce alkyl or vinyl groups. libretexts.orgnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the ester and hydroxyl groups present on the substrate. nih.gov
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield |
|---|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Toluene/H₂O | Good to Excellent |
| This compound | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | High |
Data in this table is illustrative of typical conditions for similar substrates. nih.govresearchgate.net
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl halide with an alkene to form a substituted alkene, typically with trans selectivity. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base, and often a phosphine (B1218219) ligand. organic-chemistry.org This method allows for the vinylation of the aromatic ring.
Table 2: Illustrative Conditions for the Heck Reaction of an Aryl Bromide
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield |
|---|---|---|---|---|---|---|
| This compound | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | Good |
| This compound | Styrene | Pd(OAc)₂ (2) | - | NaOAc | NMP | Moderate to Good |
Data in this table is illustrative of typical conditions for similar substrates. wikipedia.orgbeilstein-journals.org
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl halide and a terminal alkyne, creating an arylethyne. organic-chemistry.org The process is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. organic-chemistry.org
Table 3: Illustrative Conditions for Sonogashira Coupling of an Aryl Bromide
| Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Yield |
|---|---|---|---|---|---|---|
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | High |
| This compound | 1-Heptyne | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) / CuI (3) | i-Pr₂NEt | Dioxane | Good to High |
Data in this table is illustrative of typical conditions for similar substrates. organic-chemistry.orgresearchgate.net
The success and efficiency of palladium-catalyzed cross-coupling reactions are critically dependent on the choice of ligand coordinated to the palladium center. rsc.org While simple phosphines like triphenylphosphine (B44618) (PPh₃) were used initially, the development of sterically bulky and electron-rich ligands has vastly expanded the scope and utility of these reactions. nih.govnih.gov
For substrates like this compound, the selection of the ligand is crucial for achieving high catalytic activity.
Steric and Electronic Effects : Bulky trialkylphosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), or advanced biaryl phosphine ligands like XPhos and SPhos, are highly effective. rsc.orgnih.gov Their large size (high cone angle) promotes the formation of a coordinatively unsaturated, monoligated L-Pd(0) species, which is often the active catalyst that enters the catalytic cycle. rsc.org The strong electron-donating nature of these ligands increases electron density on the palladium atom, facilitating the crucial oxidative addition step with the aryl bromide. mit.edu
Catalyst Optimization : Catalyst optimization involves screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvents to maximize the yield and reaction rate. researchgate.net For instance, while Pd/PCy₃ may be effective for some Suzuki couplings, Pd/P(t-Bu)₃ can show superior reactivity for Heck reactions involving aryl chlorides, demonstrating that the optimal ligand is reaction-specific. nih.gov The presence of the hydroxyl and ester groups on the substrate necessitates careful optimization to avoid side reactions.
Table 4: Common Ligands in Palladium-Catalyzed Cross-Coupling
| Ligand | Type | Key Feature | Typical Application |
|---|---|---|---|
| PPh₃ | Triarylphosphine | General purpose, moderate activity | Suzuki, Heck, Sonogashira |
| P(t-Bu)₃ | Trialkylphosphine | Bulky, electron-rich | Suzuki, Heck (especially for aryl chlorides) |
| XPhos | Biaryl Monophosphine | Very bulky, electron-rich | Suzuki, Buchwald-Hartwig |
This table provides a general overview of common ligand classes and their features. nih.govrsc.org
Palladium-catalyzed cross-coupling reactions generally proceed through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. libretexts.org
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (R¹-X), in this case, this compound, to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar Pd(II) species (R¹-Pd(II)-X). This is often the rate-determining step of the cycle. researchgate.net
Transmetalation (for Suzuki and Sonogashira reactions) : In the Suzuki reaction, the organoboron compound (R²-BY₂) reacts with the base to form an "ate" complex, which then transfers its organic group (R²) to the palladium center, displacing the halide (X). This forms a new Pd(II) complex (R¹-Pd(II)-R²) and releases the halide and boron byproducts. nih.gov In the Sonogashira reaction, a similar transfer occurs from a copper-acetylide intermediate.
Migratory Insertion (for Heck reaction) : In the Heck reaction, the alkene coordinates to the Pd(II) complex. This is followed by syn-insertion of the alkene into the Pd-C bond, forming a new, larger alkyl-palladium intermediate.
Reductive Elimination : This is the final product-forming step. The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal as the final product (R¹-R²). This process reduces the palladium from Pd(II) back to Pd(0), regenerating the active catalyst, which can then begin a new cycle. mit.edu
Nucleophilic Aromatic Substitution (SNA_r) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.com For this reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group. masterorganicchemistry.com
In this compound, the ethyl ester (-COOEt) is a moderate electron-withdrawing group, while the hydroxyl (-OH) group is a strong electron-donating group. The bromo leaving group is located meta to the ester and ortho/para to no strong EWG. The electron-donating nature of the hydroxyl group increases the electron density of the ring, thereby deactivating it towards nucleophilic attack. Consequently, direct SNAr on this compound is generally unfavorable under standard conditions compared to substrates bearing powerful EWGs like nitro groups para to the halide. masterorganicchemistry.comccspublishing.org.cn If it were to occur, the mechanism would proceed via a two-step addition-elimination pathway, involving the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com
The preparation of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, from this compound is complicated by the presence of the other functional groups. The phenolic hydroxyl group is acidic and would be instantly deprotonated by the highly basic organometallic species. youtube.com This acid-base reaction is much faster than the desired halogen-metal exchange or insertion into the C-Br bond, leading to consumption of the reagent and formation of a magnesium or lithium phenoxide salt.
To successfully generate an organometallic reagent from this scaffold, the acidic proton of the hydroxyl group must first be protected. This is typically achieved by converting the hydroxyl group into a non-acidic functional group, such as a silyl (B83357) ether (e.g., -OTBS) or a simple alkyl ether (e.g., -OCH₃). After protection, the aryl bromide can be converted into the corresponding Grignard or organolithium reagent, which can then be used in subsequent reactions with various electrophiles.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile functional handle, acting as a weak acid and a potent nucleophile upon deprotonation. Its reactivity is often exploited for ether and ester formation.
Acidity and Nucleophilicity : The hydroxyl proton is acidic and can be removed by a variety of bases (e.g., K₂CO₃, NaH, NaOH) to generate a phenoxide anion. This phenoxide is significantly more nucleophilic than the neutral hydroxyl group and can readily participate in substitution reactions.
Etherification and Esterification : The resulting phenoxide can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a Williamson ether synthesis to form aryl ethers. Similarly, it can react with acylating agents like acyl chlorides or anhydrides to produce the corresponding phenyl esters. These reactions are typically high-yielding and allow for the selective modification of the phenolic position while leaving the aryl bromide and ester functionalities intact.
Table 5: Representative Reactions at the Phenolic Hydroxyl Group
| Starting Material | Reagent | Base | Solvent | Product | Transformation |
|---|---|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | K₂CO₃ | Acetone | Ethyl 3-bromo-5-methoxybenzoate | O-Methylation |
| This compound | Benzyl Bromide (BnBr) | NaH | THF | Ethyl 3-bromo-5-(benzyloxy)benzoate | O-Benzylation |
This table illustrates common transformations of the phenolic hydroxyl group.
O-Alkylation and Etherification Reactions
The phenolic hydroxyl group of this compound can be readily converted into an ether through O-alkylation. A standard and widely applicable method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the weakly acidic phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion. The subsequent reaction of this intermediate with an alkyl halide results in the formation of an ether linkage.
Common bases used for the initial deprotonation step include alkali metal carbonates, such as potassium carbonate (K₂CO₃), or hydroxides. The choice of solvent is typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), which can dissolve the ionic intermediates and facilitate the nucleophilic substitution. The reaction generally proceeds under mild heating to ensure completion. For instance, the alkylation of substituted phenols with alkyl halides is a well-established method for preparing a variety of ethers google.comgoogle.com. A patent describing the synthesis of related benzonitriles notes that phenols can be effectively alkylated using an alkyl halide (where the halide is Cl, Br, or I) in the presence of a base google.com.
A representative transformation is the O-ethylation of this compound to yield Ethyl 3-bromo-5-ethoxybenzoate. This reaction confirms the accessibility of the hydroxyl group for etherification.
Table 1: Representative O-Alkylation Reaction
| Reactant | Reagent | Product | Conditions |
| This compound | 1. K₂CO₃2. Alkyl Halide (e.g., C₂H₅I) | Ethyl 3-bromo-5-alkoxybenzoate | DMF, Heat |
O-Acylation and Esterification Reactions
The phenolic hydroxyl group can also undergo O-acylation to form a new ester functionality, resulting in a molecule with two distinct ester groups. This reaction is typically achieved by treating the phenol (B47542) with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, in the presence of a base. The base, often a non-nucleophilic amine like pyridine (B92270) or triethylamine, serves to neutralize the acidic byproduct (e.g., hydrochloric acid or a carboxylic acid) and can also act as a catalyst.
Catalytic amounts of a Lewis acid can significantly enhance the rate of acylation, especially for less reactive systems. Bismuth(III) triflate (Bi(OTf)₃) has been identified as a particularly powerful and practical catalyst for the acylation of alcohols, including sterically hindered ones, using acid anhydrides like benzoic or pivalic anhydride organic-chemistry.org. This method is notable for its mild conditions and high efficiency organic-chemistry.org. The reaction of an alcohol with an acid anhydride results in the formation of an ester and a carboxylic acid byproduct youtube.comlibretexts.org.
Table 2: General O-Acylation Reaction
| Reactant | Reagent | Product | Conditions |
| This compound | Acid Anhydride (e.g., Acetic Anhydride) | Ethyl 3-bromo-5-acyloxybenzoate | Pyridine or cat. Bi(OTf)₃ |
Mitsunobu Reactions and Related Condensations
The Mitsunobu reaction provides a powerful and versatile method for the O-alkylation of phenols under mild, neutral conditions, and is particularly useful for synthesizing ethers from primary or secondary alcohols. organic-chemistry.orgnih.gov The reaction involves the activation of an alcohol by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govnih.gov
In this process, the PPh₃ and DIAD first react to form a phosphonium (B103445) salt. This species then deprotonates the phenolic hydroxyl group of this compound, creating a phenoxide ion. Simultaneously, the alcohol reactant is activated by the phosphonium species. The phenoxide then acts as a nucleophile, attacking the activated alcohol in an Sₙ2 displacement to form the desired aryl-alkyl ether. organic-chemistry.org A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant when using a simple primary alcohol. organic-chemistry.org The reaction is generally carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) at or below room temperature. nih.govnih.gov
Table 3: Representative Mitsunobu Reaction
| Reactants | Reagents | Expected Product | Conditions |
| This compound + Primary/Secondary Alcohol (R-OH) | PPh₃, DIAD (or DEAD) | Ethyl 3-bromo-5-(alkoxy)benzoate | Anhydrous THF, 0 °C to RT |
Reactivity of the Ester Moiety
The ethyl ester group of this compound is a primary site for nucleophilic acyl substitution reactions. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring.
Hydrolysis and Saponification Kinetics
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-5-hydroxybenzoic acid, under either acidic or basic conditions. nih.govsigmaaldrich.combiosynth.com
Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon of the ester. This reaction is typically carried out in a mixture of water and an alcohol, like methanol (B129727) or ethanol (B145695), to ensure solubility of the ester. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group to form the carboxylate salt. A final acidification step is required to protonate the salt and yield the neutral carboxylic acid. A procedure for the saponification of the closely related Ethyl 3-bromo-5-ethoxybenzoate using sodium hydroxide in methanol for 3 hours yielded the corresponding carboxylic acid in 97% yield, demonstrating the efficiency of this transformation. chemicalbook.com
Acid-catalyzed hydrolysis is a reversible equilibrium process. youtube.com It requires a strong acid catalyst (e.g., H₂SO₄) and the presence of excess water to drive the equilibrium towards the products, the carboxylic acid and ethanol, according to Le Châtelier's principle. youtube.comyoutube.com
The kinetics of hydrolysis are influenced by the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the bromine atom at the meta position enhances the electrophilicity of the ester's carbonyl carbon, thereby accelerating the rate of nucleophilic attack by hydroxide compared to unsubstituted ethyl benzoate.
Table 4: Ester Hydrolysis (Saponification)
| Reactant | Reagents | Product | Conditions |
| This compound | 1. NaOH (aq)2. HCl (aq) | 3-Bromo-5-hydroxybenzoic acid | Methanol/Water, Heat |
Transesterification Processes
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. This reaction can be catalyzed by either an acid or a base. ucla.edu
In an acid-catalyzed process, a strong acid like sulfuric acid protonates the carbonyl oxygen of this compound, activating it for nucleophilic attack by a different alcohol (e.g., methanol or propanol). The reaction is an equilibrium, and using the new alcohol as the solvent can drive the reaction to completion. ucla.edu
Alternatively, a strong base such as an alkoxide (e.g., sodium methoxide) can be used in stoichiometric amounts. The alkoxide acts as a potent nucleophile, attacking the ester carbonyl and displacing the original ethoxy group to form a new ester. ucla.edu This method is effective for converting ethyl esters to other alkyl esters. acs.org
Table 5: General Transesterification Reaction
| Reactant | Reagent/Catalyst | Product |
| This compound | R-OH, H₂SO₄ (cat.) | Alkyl 3-bromo-5-hydroxybenzoate |
| This compound | R-ONa | Alkyl 3-bromo-5-hydroxybenzoate |
Reduction Reactions to Carboxylic Acids or Alcohols
The ester moiety of this compound can be reduced to a primary alcohol, (3-bromo-5-hydroxyphenyl)methanol. This transformation requires a strong reducing agent capable of reducing esters. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough for this purpose.
The reagent of choice for reducing esters to primary alcohols is Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or THF. The mechanism involves the delivery of a hydride ion from the AlH₄⁻ complex to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate. The aldehyde is immediately reduced further by another equivalent of LiAlH₄ to an alkoxide, which upon acidic or aqueous workup, yields the final primary alcohol product. masterorganicchemistry.comopenstax.org
It is important to note that converting the ester to a carboxylic acid is achieved via hydrolysis, as detailed in section 3.3.1, not by a reduction reaction.
Table 6: Reduction of Ester to Alcohol
| Reactant | Reagents | Product | Conditions |
| This compound | 1. LiAlH₄2. H₃O⁺ (workup) | (3-Bromo-5-hydroxyphenyl)methanol | Anhydrous Ether (e.g., THF) |
Complex Reaction Sequences and Cascade Reactions
The strategic arrangement of the hydroxyl, bromo, and ester functional groups on the benzene ring of this compound provides a versatile platform for the construction of more complex molecular architectures through carefully orchestrated reaction sequences. The electronic nature of these groups—the electron-donating hydroxyl and the electron-withdrawing bromo and ester groups—influences the reactivity of the aromatic ring and offers opportunities for selective transformations.
The synthetic utility of this compound in complex, multi-step syntheses hinges on the ability to selectively address each of its functional groups. The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, which is a potent nucleophile. This allows for selective O-alkylation or O-acylation reactions under basic conditions.
Conversely, the ethyl ester is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to a primary alcohol.
The carbon-bromine bond offers a handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.
The selective manipulation of these functional groups can be achieved by careful choice of reagents and reaction conditions. For instance, a mild base might selectively deprotonate the phenol without affecting the ester, while a stronger base could lead to the hydrolysis of the ester. Similarly, palladium-catalyzed cross-coupling reactions at the C-Br bond can typically be performed under conditions that leave the hydroxyl and ester groups intact.
A hypothetical sequence could involve the protection of the hydroxyl group, followed by a cross-coupling reaction at the bromine-substituted position, and subsequent deprotection and modification of the ester group. This stepwise approach, while not a true cascade reaction, illustrates the principle of differential reactivity.
A tandem or domino reaction involving this compound would ideally involve a sequence of intramolecular and/or intermolecular transformations where each subsequent step is triggered by the functionality generated in the previous one, all occurring in a single pot.
While specific examples for this substrate are not prevalent, one can conceptualize potential domino reactions. For instance, a process could be initiated by a cross-coupling reaction at the bromo position. The newly introduced substituent could then participate in an intramolecular cyclization with either the hydroxyl or the ester group (or a derivative thereof), leading to the formation of a heterocyclic system.
An illustrative, albeit theoretical, domino sequence could be a Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group. Following the initial carbon-carbon bond formation, an intramolecular cyclization could be triggered, leading to the formation of a substituted benzofuran. The success of such a reaction would be highly dependent on the nature of the catalyst, the substrate, and the precise reaction conditions.
Computational and Theoretical Investigations of Ethyl 3 Bromo 5 Hydroxybenzoate
Quantum Chemical Studies on Electronic Structure and Bonding
Detailed quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. Such studies provide insights into electron distribution, reactivity, and spectroscopic behavior. However, specific analyses for Ethyl 3-bromo-5-hydroxybenzoate are not currently available in the public domain.
Molecular Orbital Theory Analysis
An analysis based on Molecular Orbital (MO) theory, including the identification and characterization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity and electronic transitions. For instance, the energy gap between the HOMO and LUMO is a key indicator of molecular stability. researchgate.net While extensive research has applied MO theory to related aromatic compounds, specific HOMO-LUMO energy values and orbital visualizations for this compound have not been reported.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule, often visualized through molecular electrostatic potential (MEP) maps, is critical for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. nih.gov These maps graphically illustrate the charge distribution, with different colors representing varying electrostatic potentials. nih.gov For analogous molecules like 5-Bromo-2-Hydroxybenzaldehyde, DFT has been used to generate MEP maps, identifying the negative potential regions around electronegative atoms. nih.gov However, a specific MEP map and detailed Mulliken or Natural Bond Orbital (NBO) charge analysis for this compound are not available in the literature.
Density Functional Theory (DFT) Applications for Reactivity Prediction
Density Functional Theory (DFT) has become a powerful tool for predicting the reactivity of organic molecules through various conceptual DFT indices such as electrophilicity, nucleophilicity, and Fukui functions. nih.gov These descriptors help in understanding and predicting the course of chemical reactions. While the theoretical framework of DFT is well-established and has been applied to a vast number of organic compounds, including various bromo-substituted aromatic acids and aldehydes researchgate.net, specific DFT-based reactivity predictions for this compound are not documented.
Conformational Analysis and Energy Landscapes
The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and biological properties. Conformational analysis helps in identifying stable isomers and understanding the energetic requirements for conformational changes.
Rotational Barriers and Torsional Potentials
The presence of rotatable bonds, such as the C-O bond of the ester group and the C-OH bond of the hydroxyl group, in this compound suggests the existence of multiple conformers. A detailed computational study would involve calculating the rotational barriers and mapping the torsional potentials to understand the energy landscape governing these rotations. Such specific data for this compound is currently absent from scientific literature.
Intramolecular Interactions and Hydrogen Bonding
The proximity of the hydroxyl and the ester functional groups on the benzene (B151609) ring suggests the possibility of intramolecular hydrogen bonding. This type of interaction can significantly influence the molecule's preferred conformation, stability, and reactivity. Studies on related molecules often employ Natural Bond Orbital (NBO) analysis to investigate such hyperconjugative interactions. rsc.org However, a specific investigation into the presence and strength of intramolecular hydrogen bonds in this compound has not been reported. The precursor, 3-Bromo-5-hydroxybenzoic acid, is noted as a metabolite of 3,5-dihydroxybenzoic acid. biosynth.com
Reaction Mechanism Elucidation through Computational Modeling
Detailed computational studies on the reaction mechanisms involving this compound, which would include characterization of transition states and elucidation of reaction pathways, have not been reported in the scientific literature. Similarly, investigations into the influence of solvents using implicit solvation models for reactions involving this compound are also absent from current research databases.
Transition State Characterization and Reaction Pathways
There are no available studies that specifically characterize the transition states or map out the reaction pathways for chemical transformations of this compound through computational modeling.
Solvent Effects and Implicit Solvation Models
Research detailing the application of implicit solvation models to understand the role of solvents in the reactions of this compound is not currently available.
Prediction of Spectroscopic Parameters
While theoretical prediction of spectroscopic parameters is a common application of computational chemistry, specific studies providing such data for this compound are not found in the reviewed literature. This includes theoretical calculations for NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy, and predictions of electronic absorption properties for UV-Vis spectroscopy.
Theoretical NMR Chemical Shift Calculations
No dedicated research articles presenting theoretical calculations of the ¹H and ¹³C NMR chemical shifts for this compound have been identified.
Vibrational Frequency Prediction for IR and Raman Spectroscopy
There is a lack of published studies that report the predicted vibrational frequencies for the IR and Raman spectra of this compound based on computational methods.
Electronic Absorption (UV-Vis) Properties Prediction
Specific computational predictions of the electronic absorption properties, such as the maximum absorption wavelength (λmax), for this compound are not available in the current body of scientific literature.
Advanced Spectroscopic and Diffraction Based Characterization Methodologies
High-Resolution Mass Spectrometry for Isotopic and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental formula of a compound, as well as for gaining insight into its structure through controlled fragmentation.
The elemental formula of Ethyl 3-bromo-5-hydroxybenzoate is C₉H₉BrO₃. The theoretical monoisotopic mass, calculated from the most abundant isotopes of each element, is 243.973506 Da. chemspider.com
HRMS analysis, for instance using a time-of-flight (TOF) or Orbitrap mass analyzer, can measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm). This experimental measurement allows for the confident determination of the elemental composition. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, separated by approximately 2 Da.
Table 1: Theoretical vs. Expected HRMS Data for this compound
| Ion Formula | Isotope | Calculated Monoisotopic Mass (Da) | Expected High-Resolution Measurement (m/z) |
| [C₉H₉⁷⁹BrO₃]⁺ | ⁷⁹Br | 243.9735 | ~243.9735 |
| [C₉H₉⁸¹BrO₃]⁺ | ⁸¹Br | 245.9715 | ~245.9715 |
This table presents theoretical values. Actual experimental values from HRMS would be used to confirm the elemental composition based on the high precision of the mass measurement.
The primary fragmentation pathways for this compound would likely involve:
Loss of the ethoxy group (-OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of a bromohydroxybenzoyl cation.
Loss of ethylene (B1197577): A McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.
Decarbonylation: Loss of a carbon monoxide (CO) molecule from fragment ions is also a possible pathway.
Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| Fragment Ion Structure | Proposed Fragmentation Pathway | Predicted m/z (for ⁷⁹Br) |
| [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical | 199 |
| [M - CH₂CH₂]⁺˙ | McLafferty rearrangement with loss of ethylene | 216 |
| [M - OCH₂CH₃ - CO]⁺ | Loss of ethoxy radical followed by loss of carbon monoxide | 171 |
| [C₆H₄BrO]⁺ | Further fragmentation of the aromatic ring | 171 |
This table is based on predicted fragmentation patterns analogous to similar structures. The m/z values are for the fragments containing the ⁷⁹Br isotope.
Multi-Nuclear and Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon and proton framework.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethyl ester group. Similarly, the ¹³C NMR spectrum will show characteristic signals for each unique carbon atom in the molecule. Although specific spectral data for this exact compound is not widely published, data from close analogues like Ethyl 3-bromobenzoate and Ethyl 3-hydroxybenzoate allow for accurate predictions. chemicalbook.comchemicalbook.com
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | ~5.0-6.0 | Singlet | 1H |
| Ar-H (H-2) | ~7.5-7.7 | Triplet | 1H |
| Ar-H (H-4) | ~7.1-7.3 | Triplet | 1H |
| Ar-H (H-6) | ~7.4-7.6 | Triplet | 1H |
| -OCH₂CH₃ | ~4.3-4.4 | Quartet | 2H |
| -OCH₂CH₃ | ~1.3-1.4 | Triplet | 3H |
Predicted chemical shifts are based on analogous compounds and the known effects of substituents on aromatic rings. The solvent is assumed to be CDCl₃.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165-167 |
| C-5 (C-OH) | ~155-157 |
| C-1 (C-COOEt) | ~132-134 |
| C-3 (C-Br) | ~121-123 |
| C-6 | ~124-126 |
| C-2 | ~118-120 |
| C-4 | ~116-118 |
| -OCH₂CH₃ | ~61-63 |
| -OCH₂CH₃ | ~14-15 |
Predicted chemical shifts are based on analogous compounds and established substituent effects.
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively link the proton signals in Table 3 to their corresponding carbon signals in Table 4. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for connecting the different fragments of the molecule. For instance, the protons of the ethyl group would show correlations to the carbonyl carbon, and the aromatic protons would show correlations to neighboring carbons, confirming the substitution pattern on the benzene (B151609) ring. libretexts.org
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR techniques that identify protons that are close to each other in space, regardless of whether they are connected through bonds. For a relatively small and conformationally flexible molecule like this compound, these experiments could provide information about the preferred orientation of the ethyl ester group relative to the aromatic ring. For example, a NOE correlation between the methylene protons of the ethyl group and the aromatic proton at the H-6 position would suggest a conformation where the ester group is oriented towards that side of the ring.
Variable-Temperature NMR for Dynamic Processes
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is a powerful technique for studying dynamic molecular processes such as conformational changes or intermolecular exchange. However, a review of the current scientific literature did not yield specific VT-NMR studies conducted on this compound. Such studies could, in principle, provide valuable information on the rotational dynamics around the ester group and the potential for intermolecular hydrogen bonding interactions at different temperatures.
X-ray Crystallography for Solid-State Molecular and Crystal Structures
Unit Cell Parameters and Space Group Determination
Detailed crystallographic data, including unit cell parameters and the space group for this compound, are not publicly available in the searched literature and crystallographic databases. The determination of these parameters is the first step in a crystal structure analysis, defining the fundamental repeating unit of the crystal.
Infrared and Raman Vibrational Spectroscopy for Functional Group and Bonding Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and probing the nature of its chemical bonds.
While a specific Raman spectrum for this compound was not found in the surveyed literature, the infrared spectrum of the closely related compound, Ethyl 3-hydroxybenzoate, is available and provides a basis for analysis. nist.gov The introduction of a bromine atom onto the aromatic ring would be expected to primarily influence the lower frequency region of the spectrum and cause slight shifts in the vibrations of the aromatic ring.
The key functional groups and their expected vibrational frequencies are:
O-H Stretch: The hydroxyl group will exhibit a broad absorption band in the high-frequency region of the IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of intermolecular hydrogen bonding.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.
C=O Stretch (Ester): A strong, sharp absorption band corresponding to the carbonyl stretch of the ester group is anticipated in the region of 1700-1730 cm⁻¹.
C-O Stretch: The C-O stretching vibrations of the ester and the phenol (B47542) will be found in the 1000-1300 cm⁻¹ range.
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 700 cm⁻¹.
An analysis of the condensed phase IR spectrum of Ethyl 3-hydroxybenzoate reveals characteristic absorption bands that align with these expectations. nist.gov
Table 1: Key IR Absorption Bands for Ethyl 3-hydroxybenzoate nist.gov
| Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H Stretch | Broad, ~3300-3500 |
| C=O Stretch | ~1710 |
| C-O Stretch | ~1200-1300 |
| Aromatic C-H Bending | ~700-900 |
Emerging Research Frontiers and Future Perspectives
Integration with Automation and High-Throughput Experimentation Platforms
The synthesis and screening of derivatives of Ethyl 3-bromo-5-hydroxybenzoate are ripe for acceleration through automation and high-throughput experimentation (HTE). HTE platforms enable chemists to perform hundreds or even thousands of reactions in parallel, using robotic liquid handlers and miniaturized reaction vessels. This approach allows for the rapid exploration of vast chemical spaces, systematically varying reactants, catalysts, solvents, and temperatures to quickly identify optimal conditions for synthesizing new derivatives or to screen libraries of compounds for desired properties.
While specific HTE applications for this compound are not yet widely documented, the principles are directly applicable. For instance, an automated platform could be programmed to explore the derivatization of the hydroxyl and ester groups or to test various cross-coupling reactions at the bromine site. Software like PyFrag is designed to automate the complex task of exploring and analyzing reaction mechanisms from computational data. vu.nl Such tools can significantly reduce the laborious process of setting up and visualizing computational studies, making the investigation of reaction pathways more efficient and accessible. vu.nl This integration of robotics and intelligent software represents a significant step towards the rapid discovery of novel molecules derived from this versatile scaffold.
Advanced In Situ Spectroscopic Monitoring of Reaction Pathways
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing synthetic routes and minimizing by-product formation. Advanced in situ spectroscopic techniques, such as Process Analytical Technology (PAT), are at the forefront of this effort. These methods allow for the real-time monitoring of chemical reactions as they occur, providing a continuous stream of data on reactant consumption, intermediate formation, and product yield.
Techniques like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) can be integrated directly into reaction vessels. For the synthesis of this compound, for example, in situ monitoring could track the progress of the bromination of its precursor, ethyl 5-hydroxybenzoate, ensuring the reaction proceeds to completion and preventing over-bromination. Similarly, when using this compound as a starting material, these techniques can provide precise control over subsequent transformations, such as etherification of the hydroxyl group or substitution of the bromine atom. This level of process understanding is invaluable for ensuring reaction safety, consistency, and for scaling up production from the laboratory to an industrial setting.
Chemoinformatics and Machine Learning for Reaction Prediction and Optimization
Chemoinformatics and machine learning (ML) are emerging as powerful predictive tools in chemical synthesis. By analyzing vast datasets of known chemical reactions, ML algorithms can learn to predict the outcomes of new, untested reactions, identify the most promising synthetic routes, and suggest optimal reaction conditions. This data-driven approach has the potential to dramatically reduce the amount of trial-and-error experimentation required in the lab.
In the context of this compound, ML models could be trained to predict the reactivity of its different functional groups under various conditions. For example, an algorithm could predict the likelihood of a successful Suzuki or Buchwald-Hartwig coupling reaction at the bromine position given a specific set of reactants and catalysts. Furthermore, machine learning is increasingly used to predict the biological activity or material properties of novel compounds. nih.govnih.gov By designing a virtual library of derivatives based on the this compound scaffold, researchers could use ML to pre-screen for molecules with a high probability of being effective as, for instance, kinase inhibitors or organic light-emitting diodes, thereby focusing experimental efforts on the most promising candidates. nih.govmedrxiv.org
Sustainable and Biocatalytic Approaches in Derivative Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on reducing waste, avoiding hazardous reagents, and using renewable resources. Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of this movement. Enzymes operate under mild conditions (neutral pH and ambient temperature), are highly selective, and are biodegradable.
The synthesis of derivatives from this compound is well-suited for biocatalytic methods. For instance, lipases could be employed for the selective hydrolysis or transesterification of the ethyl ester group without affecting the other functional groups. Research has already demonstrated the successful use of enzymes for the transesterification of similar phenolic compounds, such as ethyl dihydroferulate, to create new monomers for sustainable polymers. frontiersin.org This chemo-enzymatic strategy, which combines traditional chemistry with biocatalysis, could be adapted to produce a wide range of functionalized esters from this compound, offering a greener alternative to conventional chemical methods. frontiersin.org
Prospects for Tailored Molecular Design in Advanced Chemical Systems
The true potential of this compound lies in its role as a versatile scaffold for tailored molecular design. Its three distinct functional points allow for precise, stepwise modification, enabling the construction of complex molecules with carefully defined three-dimensional structures and properties. This "molecular engineering" approach is critical for developing advanced chemical systems for a variety of applications.
In drug discovery, the scaffold can be elaborated to create libraries of compounds for screening against specific biological targets. The bromine atom serves as a key handle for introducing diverse molecular fragments via cross-coupling reactions, while the hydroxyl and ester groups can be modified to fine-tune solubility, polarity, and hydrogen-bonding capabilities. In materials science, derivatives could be designed to self-assemble into ordered structures, such as liquid crystals or organic frameworks, or be polymerized to create high-performance polymers with unique optical or electronic properties. The availability of numerous related building blocks, such as 3-Bromo-5-hydroxybenzoic acid and other substituted benzoates, further expands the possibilities for creating highly tailored and functional molecules. nih.govsigmaaldrich.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 3-bromo-5-hydroxybenzoate with high purity?
- Methodological Answer : A two-step synthesis is common:
Bromination : Direct bromination of 5-hydroxybenzoic acid derivatives using HBr/NaNO₂ under controlled acidic conditions (0–70°C) achieves regioselectivity at the 3-position .
Esterification : React the brominated intermediate with ethanol in the presence of a catalyst (e.g., sulfuric acid) to form the ethyl ester.
- Purification : Recrystallize using polar aprotic solvents (e.g., ethyl acetate) to isolate the product. Monitor purity via HPLC or TLC .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : The ethyl group appears as a triplet (~1.3 ppm, CH₃) and quartet (~4.3 ppm, CH₂). The aromatic protons show splitting patterns consistent with substituents at 3- and 5-positions.
- IR : Strong absorption bands for ester C=O (~1720 cm⁻¹) and phenolic -OH (~3200 cm⁻¹) confirm functional groups.
- X-ray Crystallography : Use SHELX software for structure refinement to resolve ambiguities in regiochemistry .
Q. What solvent systems are effective for recrystallizing this compound?
- Methodological Answer : Test mixed solvents like ethyl acetate/hexane or methanol/water. Ethyl lactate, a green solvent with high polarity, may enhance solubility and crystal formation due to hydrogen-bonding interactions .
Advanced Research Questions
Q. How does the electronic environment of the aromatic ring influence bromination regioselectivity in this compound synthesis?
- Methodological Answer :
- Directing Effects : The -OH group at position 5 activates the ring, favoring electrophilic substitution. Steric and electronic factors (e.g., ester group at position 1) direct bromine to the 3-position.
- Computational Validation : Perform DFT calculations to map electron density and predict reactive sites. Compare with experimental results from analogous brominated benzoates .
Q. What strategies mitigate competing side reactions (e.g., over-bromination or ester hydrolysis) during synthesis?
- Methodological Answer :
- Temperature Control : Maintain reaction temperatures below 70°C to prevent radical bromination pathways.
- Protecting Groups : Temporarily protect the -OH group (e.g., with acetyl) before bromination, then deprotect post-esterification .
- pH Monitoring : Use buffered conditions (pH 4–6) during hydrolysis-prone steps to stabilize the ester group .
Q. How can computational modeling predict the stability of this compound under varying thermal and pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., ester hydrolysis) at different temperatures and pH levels.
- Thermogravimetric Analysis (TGA) : Validate simulations with experimental data to identify decomposition thresholds .
Q. What role does this compound play in synthesizing complex heterocycles?
- Methodological Answer :
- Suzuki Coupling : Use the bromine moiety for cross-coupling with boronic acids (e.g., phenylboronic acid derivatives) to build biaryl structures .
- Cyclization Reactions : React with amines or thiols to form benzoxazoles or thioesters, leveraging the ester and hydroxyl groups as directing/activating agents .
Q. How do steric and electronic effects influence the compound’s reactivity in catalytic applications?
- Methodological Answer :
- Steric Maps : Generate 3D steric maps (e.g., using Mercury software) to analyze accessibility of the bromine site for catalysis.
- Electrochemical Studies : Cyclic voltammetry reveals redox behavior influenced by the electron-withdrawing ester and bromine groups .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
